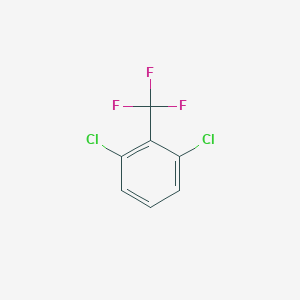
1,3-Dichloro-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1,3-Dichloro-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H3Cl2F3 . It has an average mass of 215.000 Da and a monoisotopic mass of 213.956390 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2-(trifluoromethyl)benzene” consists of a benzene ring with two chlorine atoms and one trifluoromethyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.
Physical And Chemical Properties Analysis
“1,3-Dichloro-2-(trifluoromethyl)benzene” has a density of 1.5±0.1 g/cm³, a boiling point of 202.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 83.1±19.4 °C .
Applications De Recherche Scientifique
1. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
- Methods of Application: The main step of this synthetic route was the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd, which yielded alpelisib .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Synthesis of 2,4,6-Tris (Trifluoromethyl)benzoic Acid
- Application Summary: 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
- Methods of Application: It reacts with n-butyllithium and carbon dioxide to produce 2,4,6-tris (trifluoromethyl)benzoic acid .
- Results or Outcomes: The product, 2,4,6-tris (trifluoromethyl)benzoic acid, is used in further chemical reactions .
4. Synthesis of Trifluoromethylpyridines
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
5. Synthesis of 2,4,6-Tris (Trifluoromethyl)benzoic Acid
- Application Summary: 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
- Methods of Application: It reacts with n-butyllithium and carbon dioxide to produce 2,4,6-tris (trifluoromethyl)benzoic acid .
- Results or Outcomes: The product, 2,4,6-tris (trifluoromethyl)benzoic acid, is used in further chemical reactions .
6. Synthesis of Trifluoromethylpyridines
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
7. Synthesis of 2,4,6-Tris (Trifluoromethyl)benzoic Acid
- Application Summary: 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
- Methods of Application: It reacts with n-butyllithium and carbon dioxide to produce 2,4,6-tris (trifluoromethyl)benzoic acid .
- Results or Outcomes: The product, 2,4,6-tris (trifluoromethyl)benzoic acid, is used in further chemical reactions .
Safety And Hazards
The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is combustible, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,3-dichloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYCGMWKMMQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275295 | |
| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(trifluoromethyl)benzene | |
CAS RN |
104359-35-5 | |
| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
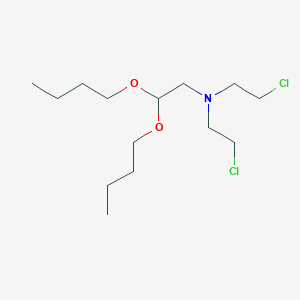
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
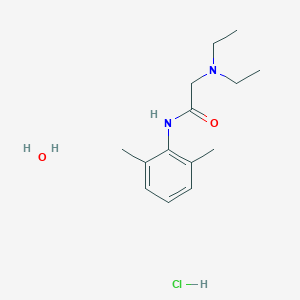
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
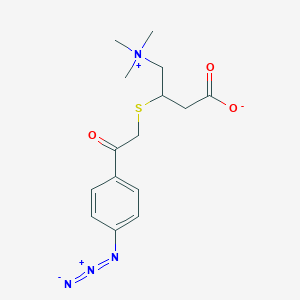
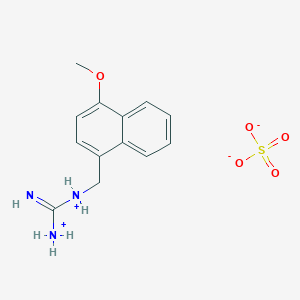
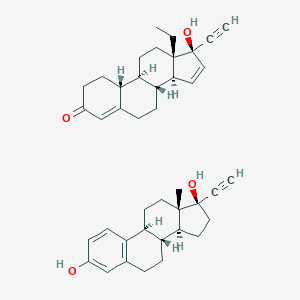
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)